molecular formula C6H7BrN2 B1280104 5-Amino-2-bromo-3-picoline CAS No. 38186-83-3

5-Amino-2-bromo-3-picoline

Cat. No.: B1280104
CAS No.: 38186-83-3
M. Wt: 187.04 g/mol
InChI Key: IEONGQZSAUAAKH-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-3-picoline is an organic compound with the chemical formula C6H7BrN2. It is a derivative of picoline, which is a methyl-substituted pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Amino-2-bromo-3-picoline plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the kynurenine pathway, which is a metabolic pathway leading to the production of nicotinamide adenine dinucleotide (NAD+) . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it affects cellular metabolism by altering the flux through metabolic pathways, thereby impacting the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often results in conformational changes in the target biomolecule, thereby altering its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause significant adverse effects . Threshold effects have been noted, where a certain dosage level must be reached before any noticeable effects are observed. Toxic effects at high doses include respiratory irritation and skin irritation .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway . It interacts with enzymes such as kynurenine 3-monooxygenase and kynureninase, which are crucial for the conversion of tryptophan to NAD+ . These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been observed to localize in specific compartments such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, thereby influencing its function and activity within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-2-bromo-3-picoline typically involves the bromination of pyridine derivatives. One common method is the reaction of pyridine with bromoacetic acid in the presence of an acid catalyst . Another method involves starting from 2-fluoro-4-methylpyridine and using a series of reactions to introduce the amino and bromo groups .

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to maximize yield and efficiency. For instance, an optimized synthesis starting from 2-fluoro-4-methylpyridine has been reported to achieve higher yields compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-bromo-3-picoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed:

  • Substitution reactions can yield various derivatives depending on the nucleophile used.
  • Oxidation can produce corresponding oxides, while reduction can lead to dehalogenated products.

Scientific Research Applications

5-Amino-2-bromo-3-picoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-5-bromo-3-methylpyridine
  • 2-Amino-3-methyl-5-bromopyridine
  • 5-Bromo-3-methyl-2-pyridinamine

Uniqueness: 5-Amino-2-bromo-3-picoline is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino and bromo groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

6-bromo-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEONGQZSAUAAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494243
Record name 6-Bromo-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-83-3
Record name 6-Bromo-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-bromo-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-3-methyl-5-nitropyridine (10.01 g), isopropanol (130 ml), water (26 ml) and iron (12.9 g) was added acetic acid (5.27 ml), and stirred at 80° C. for 3.5 hours. To the reaction solution was added potassium carbonate (13.37 g), filtered through Celite, then extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent was evaporated in vacuo. The precipitated solid was collected by filtration to give 5-amino-2-bromo-3-methylpyridine (6.66 g) as a gray solid. MS (ESI) m/z: 187, 189 (M+H)+.
Quantity
10.01 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
12.9 g
Type
catalyst
Reaction Step One
Quantity
13.37 g
Type
reactant
Reaction Step Two
Quantity
5.27 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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